N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide
Description
N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a pyridine ring, and a carboxamide group
Properties
IUPAC Name |
N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11-4-5-13(15-10-11)19-12-6-8-17(9-7-12)14(18)16(2)3/h4-5,10,12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWQTQDBGPWBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(CC2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of piperidine amines.
Substitution: Introduction of various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(pyridin-2-yl)oxypiperidine-1-carboxamide: Lacks the methyl group on the pyridine ring.
N,N-dimethyl-4-(3-methylpyridin-2-yl)oxypiperidine-1-carboxamide: Has the methyl group in a different position on the pyridine ring.
Uniqueness
N,N-dimethyl-4-(5-methylpyridin-2-yl)oxypiperidine-1-carboxamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and binding properties. This positional difference can lead to variations in biological activity and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
